molecular formula C14H13F3N2O4 B2757870 N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide CAS No. 2418649-65-5

N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide

Cat. No.: B2757870
CAS No.: 2418649-65-5
M. Wt: 330.263
InChI Key: MBQNFMJVZBNFAR-UHFFFAOYSA-N
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Description

N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxirane ring, and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the oxirane ring and the trifluoromethoxy phenyl group. Common reagents used in these reactions include trifluoromethoxybenzene, oxirane, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]acetamide
  • N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]propionamide

Uniqueness

N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide is unique due to the presence of both an oxirane ring and a trifluoromethoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4/c15-14(16,17)23-9-3-1-2-8(6-9)19-5-4-10(13(19)21)18-12(20)11-7-22-11/h1-3,6,10-11H,4-5,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQNFMJVZBNFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)C2CO2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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